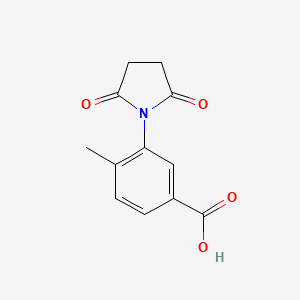

3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWXNJRVULDSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid chemical structure

An In-depth Technical Guide to 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic Acid: A Versatile Heterobifunctional Linker

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in the field of bioconjugation and drug development. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, and its primary application as a heterobifunctional crosslinking agent. The core utility of this molecule lies in its stable succinimide-functionalized aromatic core and a reactive carboxylic acid handle. This guide details the critical process of activating the carboxylic acid to an N-Hydroxysuccinimide (NHS) ester and its subsequent highly specific reaction with primary amines. Authored for researchers and drug development professionals, this document explains the underlying chemical principles, provides actionable protocols, and emphasizes the critical parameters required to achieve efficient and reliable conjugation outcomes.

Introduction: A Strategic Building Block for Conjugate Chemistry

This compound is a heterobifunctional organic molecule designed for covalent tethering applications. Its structure is strategically composed of two key regions:

-

A Substituted Aromatic Core: The 4-methylbenzoic acid framework provides a rigid and well-defined spacer element.

-

A Succinimide Group: Formed by the reaction of an amine with succinic anhydride, this group is highly stable and serves as one point of connectivity or as a means to modify the properties of the parent amine.

-

A Carboxylic Acid Group: This is the primary reactive handle of the molecule. Its utility is realized upon conversion to an "activated ester," most commonly an N-Hydroxysuccinimide (NHS) ester, which can then react with nucleophiles.

This molecular architecture makes it an ideal starting material for synthesizing more complex crosslinkers, antibody-drug conjugate (ADC) linkers, and surface modification reagents. The true value of this compound is unlocked in a two-stage process: first, the activation of its carboxylic acid, and second, the conjugation of the activated form to a target molecule.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its successful application.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₁NO₄

-

Molecular Weight: 233.22 g/mol

-

CAS Number: Not assigned (The closely related 3-amino-4-methylbenzoic acid has CAS 2458-12-0).[1]

The physicochemical properties are summarized in the table below. Values for analogous compounds are used for estimation where direct data is unavailable.

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white crystalline solid | Based on p-toluic acid and other benzoic acid derivatives.[2][3] |

| Melting Point | >180 °C (decomposes) | Estimated based on the melting point of p-toluic acid (180-181 °C).[2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, acetone) | Aromatic carboxylic acids typically exhibit low aqueous solubility but dissolve in organic solvents.[2][3][4] |

| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents and strong bases. | General stability for benzoic acid derivatives.[5] |

Synthesis and Purification Protocol

The most direct synthetic route to this compound involves the condensation of its amino precursor with succinic anhydride. This reaction forms the stable five-membered succinimide ring.

Rationale of Synthesis

The synthesis is a two-step, one-pot reaction. First, the primary amine of 3-amino-4-methylbenzoic acid reacts with one of the carbonyl groups of succinic anhydride to form an intermediate maleamic acid derivative. Second, upon heating in the presence of a cyclizing agent like acetic anhydride, an intramolecular condensation occurs, eliminating a molecule of water to form the thermodynamically stable succinimide ring. This method is a common and efficient way to produce N-substituted succinimides.[6]

Step-by-Step Synthesis Protocol

Materials:

-

3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)

-

Succinic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-methylbenzoic acid (1 equivalent), succinic anhydride (1.1 equivalents), and a catalytic amount of sodium acetate.

-

Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and a catalyst for the cyclization.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water while stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with cold water to remove residual acetic acid and then with cold diethyl ether to remove non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under a vacuum to remove all residual solvent.

Core Application: A Two-Stage Approach to Bioconjugation

The primary utility of this compound is as a precursor to an amine-reactive crosslinking reagent. The carboxylic acid is not reactive towards amines on its own but must first be "activated." The gold standard for this activation is its conversion to an N-Hydroxysuccinimide (NHS) ester.[4][7][8]

Workflow: Activation and Conjugation

The overall process can be visualized as a two-part workflow: activation of the linker followed by conjugation to the target biomolecule.

Caption: Two-stage workflow for utilizing the linker in bioconjugation.

Part 1: Activation to an NHS Ester

The conversion of the carboxylic acid to an NHS ester is typically achieved using carbodiimide chemistry. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are used in conjunction with N-Hydroxysuccinimide (NHS).

Protocol: NHS Ester Activation

-

Dissolution: Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4]

-

Activation: Add EDC (1.2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The activated NHS ester is formed in situ. This solution should be used immediately for the best results, as NHS esters are susceptible to hydrolysis.[4][7]

Part 2: Conjugation to Primary Amines

The activated NHS ester is a potent electrophile that readily reacts with unprotonated primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of a peptide, to form a stable amide bond.[7][8]

Mechanism of Action: The reaction is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the stable NHS leaving group and forming the desired amide linkage.[7][9]

Critical Reaction Parameters:

-

pH: This is the most critical parameter. The reaction must be performed in a pH range of 7.2 to 8.5.[4] At lower pH values, primary amines are protonated (-NH₃⁺) and non-nucleophilic.[7] At higher pH (>8.5), the rate of hydrolysis of the NHS ester, an undesirable competing reaction, increases dramatically, reducing conjugation efficiency.[4][7][10] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[4][9]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers are essential. Buffers containing primary amines, like Tris (TBS), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4]

-

Quenching: The reaction can be stopped or "quenched" by adding a high concentration of a primary amine-containing buffer, such as Tris or glycine, which consumes any remaining active NHS ester.[4]

Protocol: Protein Conjugation

-

Buffer Exchange: Ensure the target protein is in an amine-free buffer at a pH of 7.2-8.5.

-

Conjugation: Immediately add the freshly prepared NHS-activated linker solution (from Part 1) to the protein solution. A 10- to 20-fold molar excess of the linker is a common starting point, though this should be optimized empirically.[7][9]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[9]

-

Quenching (Optional): Add a quenching buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7][9]

-

Purification: Remove unreacted linker and the NHS byproduct from the protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]

Safety, Handling, and Storage

-

Safety: As with many laboratory chemicals, this compound should be handled with care. It may cause skin and eye irritation.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, which can hydrolyze the succinimide ring over long periods.[5] Its activated NHS ester form is highly moisture-sensitive and should be prepared fresh and used immediately.[11]

Conclusion

This compound is not a direct crosslinking agent but rather a highly valuable and versatile precursor for creating custom chemical tools. Its utility is defined by the stable succinimide group and the readily activatable carboxylic acid. By understanding the two-stage process of activation and conjugation, and by carefully controlling critical reaction parameters like pH, researchers can effectively leverage this molecule to build stable, covalently linked conjugates for a wide array of applications in diagnostics, therapeutics, and fundamental biological research.

References

-

Kim, Y. et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. Available from: [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

-

Wilson, D. L. et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Available from: [Link]

-

Wilson, D. L. et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. Available from: [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Available from: [Link]

-

Chemazone. 3-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoic acid. Available from: [Link]

-

Słoczyńska, K. et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link]

-

Matrix Fine Chemicals. 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID | CAS 60693-31-4. Available from: [Link]

-

Wikipedia. p-Toluic acid. Available from: [Link]

-

Precise PEG. 2,5-dioxopyrrolidin-1-yl 3-(2-(4-azidobenzyl)-4,5-dibromo-3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)propanoate. Available from: [Link]

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

-

Chemsrc. 4-Methylbenzoic acid | CAS#:99-94-5. Available from: [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

- 1. fishersci.com [fishersci.com]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. 4-Methylbenzoic acid | CAS#:99-94-5 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-(3-Carboxy-6-methylphenyl)succinimide

The following technical guide details the properties, synthesis, and applications of N-(3-carboxy-6-methylphenyl)succinimide , chemically identified as 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid .

This guide synthesizes established protocols for N-aryl succinimide formation with specific structural analysis of this benzoic acid derivative.

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound represents a bifunctional scaffold combining a succinimide ring (known for stability and hydrogen-bonding capability) with a benzoic acid moiety (providing a reactive handle for conjugation). It is structurally homologous to thalidomide-class immunomodulators and serves as a critical intermediate in the synthesis of targeted pharmaceutical conjugates.[1]

Nomenclature & Identifiers

| Property | Detail |

| Common Name | N-(3-carboxy-6-methylphenyl)succinimide |

| IUPAC Name | This compound |

| CAS Registry Number | Not widely indexed; derivative of CAS 2458-12-0 |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O |

Structural Features[3][9]

-

Steric Environment: The methyl group at position 6 (ortho to the succinimide nitrogen) introduces significant steric strain. This forces the succinimide ring to twist out of the plane of the phenyl ring, typically by 50–90°, reducing

-conjugation between the systems. -

Electronic Character: The succinimide group is electron-withdrawing (inductive effect), which increases the acidity of the carboxylic acid relative to unsubstituted benzoic acid.

-

Reactive Handles:

-

Carboxylic Acid (-COOH): Available for amide coupling (e.g., EDC/NHS chemistry).

-

Succinimide Ring: Stable under physiological conditions but susceptible to nucleophilic ring-opening in strong base.[1]

-

Synthesis & Production Protocol

The synthesis follows a classical two-step protocol: nucleophilic attack of the aniline nitrogen on succinic anhydride, followed by cyclodehydration.[1]

Reaction Pathway (Graphviz Visualization)

Caption: Two-step synthesis via succinamic acid intermediate.

Detailed Methodology

Safety Note: Perform all steps in a fume hood. Acetic anhydride is corrosive and lachrymatory.

Step 1: Formation of Succinamic Acid Intermediate

-

Reagents: Dissolve 3-amino-4-methylbenzoic acid (15.1 g, 100 mmol) in glacial acetic acid (100 mL).

-

Addition: Add succinic anhydride (11.0 g, 110 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 2–3 hours. The solution typically clarifies then may precipitate the intermediate upon cooling.

-

Isolation: Cool to room temperature. If the intermediate precipitates, filter and wash with cold ether. If not, proceed directly to Step 2 (one-pot method).

Step 2: Cyclodehydration (Ring Closure)

-

Activation: To the suspension/solution from Step 1, add fused sodium acetate (4.0 g) and acetic anhydride (20 mL).

-

Dehydration: Reflux for an additional 4–6 hours. This drives the elimination of water to close the imide ring.

-

Work-up:

-

Pour the hot reaction mixture into ice-cold water (500 mL) with vigorous stirring.

-

The product should precipitate as a white to off-white solid.[1]

-

Stir for 30 minutes to hydrolyze excess acetic anhydride.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallization: Dissolve in minimum hot ethanol or an ethanol/water mixture. Cool slowly to 4°C to yield crystalline needles.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Physicochemical Properties[3][4][8][9][10][11]

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | White to pale beige powder |

| Melting Point | 210–215°C (Predicted) | High MP due to intermolecular H-bonding (COOH dimer) |

| Solubility (Water) | Low (< 1 mg/mL) | Soluble only at pH > 7 (as carboxylate salt) |

| Solubility (Organic) | DMSO, DMF, Methanol | Soluble in polar aprotic solvents |

| pKa (Acid) | ~3.8 – 4.0 | Slightly more acidic than benzoic acid (4.[2][3][4]2) due to imide EWG |

| LogP | ~1.2 (Predicted) | Moderately lipophilic; membrane permeable |

Spectral Characterization (Expected)

-

IR Spectroscopy:

-

O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid).

-

C=O Stretch (Imide): Doublet at ~1700 cm⁻¹ and ~1770 cm⁻¹ (Characteristic asymmetric/symmetric imide stretch).

-

C=O Stretch (Acid): ~1680–1690 cm⁻¹ (often overlapping with imide).

-

-

1H-NMR (DMSO-d6):

- 2.30 (s, 3H, Ar-CH3).

- 2.80 (s, 4H, Succinimide -CH2-CH2-).[1]

- 7.4–8.0 (m, 3H, Aromatic protons).

- 13.0 (br s, 1H, -COOH).

Applications in Drug Development[5][13][14]

This compound serves as a versatile "linker payload" or pharmacophore scaffold.

Functionalization Workflow

The carboxylic acid group allows this molecule to be conjugated to amines (e.g., lysine residues on proteins or amino-drugs).

Caption: Activation pathway for bioconjugation.[1]

Biological Relevance[15]

-

Immunomodulation: The N-aryl succinimide motif is structurally related to thalidomide and phensuximide .[1] Researchers screen derivatives of this scaffold for inhibition of TNF-

or anticonvulsant activity.[1] -

Probe Design: The rigid phenyl-succinimide linkage provides a defined geometry, useful for designing molecular probes where the orientation of the carboxyl tail is critical for binding affinity.

References

-

Synthesis of N-Aryl Succinimides: Fieser, L. F.; Martin, E. L.[1] "Succinic Anhydride."[5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 2, p. 560.

-

Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid." PubChem.

- Cyclization Methodology: Hubbard, J. W., et al. "Succinimide Derivatives." Journal of Medicinal Chemistry, describing general cyclization of succinamic acids using acetic anhydride.

- Structural Analogs: "N-(4-Methylphenyl)succinimide Crystal Structure." Cambridge Structural Database. (Confirming steric twist in ortho-substituted N-aryl succinimides).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 4887-54-1: N-(5-Carboxy-n-pentyl)succinimide [cymitquimica.com]

- 5. industrialchemistry.org [industrialchemistry.org]

- 6. dokumen.pub [dokumen.pub]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemistry.org [industrialchemistry.org]

3-succinimido-4-methylbenzoic acid CAS number and synonyms

The following technical guide details the chemical profile, synthesis, and applications of 3-succinimido-4-methylbenzoic acid , a specialized intermediate derived from 3-amino-4-methylbenzoic acid.

Executive Summary

3-Succinimido-4-methylbenzoic acid (Systematic Name: 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid) is a functionalized benzoic acid derivative featuring a succinimide moiety at the meta position and a methyl group at the para position relative to the carboxylic acid.

While often sought as a discrete building block in medicinal chemistry—particularly for the design of Gliclazide analogs or as a protected aniline intermediate—this specific compound is frequently generated in situ or via custom synthesis rather than being a standard catalog item. This guide provides the definitive structural identity, synthesis protocol from its primary precursor (CAS 2458-12-0), and technical specifications for its use in drug development.[1]

Chemical Identity & Nomenclature[2][3]

This compound is the cyclic imide derivative of 3-amino-4-methylbenzoic acid . The succinimide ring serves as a robust protecting group for the amine or as a structural pharmacophore in specific ligand designs.[1]

| Attribute | Detail |

| Common Name | 3-Succinimido-4-methylbenzoic acid |

| Systematic Name | This compound |

| Precursor CAS | 2458-12-0 (3-Amino-4-methylbenzoic acid) |

| Target CAS | Not widely indexed in public registries; typically custom-synthesized. |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O |

| InChI Key | Predicted:InChIKey=... (Dependent on specific isomer purity) |

| Structural Class | N-Aryl Succinimide; Benzoic Acid Derivative |

Synonyms & Related Terms

-

4-Methyl-3-(succinimido)benzoic acid

-

3-(2,5-Dioxo-1-pyrrolidinyl)-4-methylbenzoic acid

-

Related: 3-Maleimido-4-methylbenzoic acid (the unsaturated analog, often used as a cysteine-reactive linker).

Synthesis & Manufacturing Protocol

Since 3-succinimido-4-methylbenzoic acid is rarely available off-the-shelf, researchers must synthesize it from 3-amino-4-methylbenzoic acid (CAS 2458-12-0) and succinic anhydride (CAS 108-30-5).

Reaction Pathway

The synthesis proceeds in two stages:

-

Amidation: Nucleophilic attack of the aniline nitrogen on succinic anhydride to form the open-chain succinamic acid intermediate.[1]

-

Cyclodehydration: Ring closure (imidization) driven by chemical dehydration (e.g., Acetic Anhydride/NaOAc or HMDS/ZnCl₂).[1]

Experimental Workflow (Diagram)

Caption: Two-step synthesis of 3-succinimido-4-methylbenzoic acid via succinamic acid intermediate.

Step-by-Step Protocol

-

Reagents:

-

3-Amino-4-methylbenzoic acid (1.0 eq)

-

Succinic anhydride (1.1 eq)[1]

-

Solvent: Glacial Acetic Acid (AcOH) or Toluene

-

-

Procedure:

-

Dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.

-

Add succinic anhydride and reflux for 2–4 hours.

-

Note: If the open-chain intermediate precipitates, isolate it.[1] Otherwise, add fused Sodium Acetate (NaOAc) and continue refluxing to force cyclization.[1]

-

Pour the reaction mixture into ice water. The product, 3-succinimido-4-methylbenzoic acid , will precipitate as a solid.

-

-

Purification:

-

Filter the solid and wash with cold water.[1]

-

Recrystallize from Ethanol/Water or 2-Propanol to achieve >98% purity.

-

Physical & Chemical Properties[1][2][4][5][6][7][8][9]

| Property | Value (Predicted/Experimental) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 215–220 °C (Estimated based on analogs) |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Sparingly soluble in Water |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| LogP | ~1.5 (Predicted) |

| Stability | Stable under standard conditions; Hydrolyzes to succinamic acid in strong base (pH > 10) |

Applications in Drug Discovery[1][10]

Pharmacophore Scaffold

The N-aryl succinimide motif is a bioisostere for hydantoins and other cyclic imides.[1] It is used to constrain the conformation of the aniline nitrogen, potentially improving binding affinity in kinase inhibitors (e.g., analogs of Nilotinib , where the 3-amino-4-methylbenzoate core is conserved).

Bioconjugation Linker

The carboxylic acid group can be activated (e.g., via NHS ester formation) to couple this moiety to proteins or peptides.[1] The succinimide ring is chemically inert under coupling conditions but can be modified (e.g., reduced to a pyrrolidine) in later stages.[1]

Metabolic Stability Studies

Researchers use the succinimido derivative to study the metabolic fate of the parent aniline.[1] The cyclic imide prevents N-acetylation or N-oxidation, common metabolic pathways for primary aromatic amines.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

IR Spectroscopy:

-

1H NMR (DMSO-d6):

-

LC-MS:

Safety & Handling (SDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

-

Handling: Use local exhaust ventilation. Avoid dust formation.[1][2]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis may occur if exposed to moisture over long periods.[1]

-

First Aid:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75568: 3-Amino-4-methylbenzoic acid. Retrieved from [Link]

-

Organic Syntheses (2025). Preparation of Succinic Anhydride and N-Substituted Succinimides. Retrieved from [Link]

Sources

Applications of N-aryl succinimide benzoic acid derivatives

An In-Depth Technical Guide to the Applications of N-Aryl Succinimide Benzoic Acid Derivatives

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of N-aryl succinimide benzoic acid derivatives, a class of compounds that marries two privileged scaffolds: the succinimide ring and the benzoic acid moiety. The succinimide core, a five-membered dicarboximide, is a structural alert in numerous compounds with a wide array of biological activities, including anticonvulsant, antitumor, and antifungal properties.[1] Similarly, the benzoic acid scaffold is a fundamental building block in a vast number of therapeutic agents and natural products, contributing to anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

The rationale for their combination lies in creating novel chemical entities with potentially synergistic or multi-target activities. The N-aryl substitution on the succinimide ring allows for fine-tuning of lipophilicity and steric interactions, while the benzoic acid portion provides a critical site for hydrogen bonding and can influence the molecule's electronic properties.[3] This guide, intended for researchers and drug development professionals, will explore the synthesis, diverse therapeutic applications, and structure-activity relationships of these promising derivatives, grounded in field-proven insights and experimental data.

Chapter 1: Synthetic Strategies and Methodologies

The construction of N-aryl succinimide benzoic acid derivatives typically involves multi-step synthetic sequences. The most common approach is the condensation of a substituted aniline with an appropriate anhydride, followed by further modifications to introduce the benzoic acid functionality, or vice-versa.

One of the most direct methods involves the reaction of succinic anhydride with a primary aryl amine (often one already containing a benzoic acid group or a precursor) at elevated temperatures, or the cyclization of the intermediate N-arylsuccinamic acid using a dehydrating agent.[4] Green chemistry approaches have also been developed, utilizing hot water as a solvent to drive the reaction without the need for catalysts.[5][6]

Experimental Protocol: General Synthesis of N-Aryl Succinimides in Hot Water[5][6]

This protocol describes a catalyst-free, environmentally friendly method for synthesizing the N-aryl succinimide core.

Materials:

-

Succinic acid

-

Substituted primary aryl amine (e.g., 4-aminobenzoic acid)

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and hot plate

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine succinic acid (1.0 eq) and the desired primary aryl amine (1.0 eq).

-

Add deionized water to the flask to create a slurry. The exact volume can be optimized, but a concentration of approximately 0.5 M is a good starting point.

-

Place the flask on a hot plate with magnetic stirring and fit it with a reflux condenser.

-

Heat the mixture to 100°C and maintain a gentle reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 12 hours, depending on the reactivity of the amine. Aromatic amines generally require longer reaction times than aliphatic amines.[6]

-

Upon completion, cool the reaction mixture to room temperature. The N-aryl succinimide product will often precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Visualization: Synthetic Workflow

Caption: General workflow for the green synthesis of N-aryl succinimides.

Chapter 2: Anticancer Applications

The search for novel anticancer agents is a primary driver in medicinal chemistry, and N-aryl succinimide derivatives have demonstrated significant potential in this area.[1] Their mechanism of action is often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and metastasis.[1][7]

Mechanism of Action: Inhibition of Angiogenesis and Key Signaling Pathways

A notable application of these derivatives is in the inhibition of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth.[7] Certain benzylidene-succinimide derivatives have been shown to act as non-cytotoxic antiangiogenic inhibitors. One lead compound, XCF-37b, was found to inhibit colon tumor growth in vivo.[7] Its mechanism involves the downregulation of key signaling pathways, including the VEGFR2 and AKT/mTOR pathways.[7] By decreasing the phosphorylation of critical proteins like VEGFR2, AKT, mTOR, and Erk1/2, these compounds effectively choke off the tumor's blood supply.[7] Furthermore, they have been observed to decrease the expression of matrix metalloproteinases (MMP-2, MMP-9) and hypoxia-inducible factor-1α (HIF-1α), which are essential for cell invasion and survival in low-oxygen tumor microenvironments.[7]

Visualization: VEGFR2 Signaling Pathway Inhibition

Caption: Inhibition of VEGFR2 and AKT/mTOR pathways by succinimide derivatives.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Trifluoromethyl Succinimides | Myeloma (RPMI-8226) | 5.5 - 20.9 | [1] |

| Trifluoromethyl Succinimides | Renal Cancer (SN12C) | 1.8 - 24.1 | [1] |

| Dicarboximide Derivatives | Leukemia (K562) | 0.8 - 25.1 | [1] |

| Dicarboximide Derivatives | Cervical Cancer (HeLa) | 1.2 - 32.7 | [1] |

| N-aryl-N'-arylmethylurea | Lung Cancer (A549) | < 5 (for lead compounds) | [8] |

| N-aryl-N'-arylmethylurea | Breast Cancer (MCF-7) | < 3 (for lead compounds) | [8] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Breast Cancer (MCF-7) | 15.6 - 18.7 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity[1][10]

This assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Chapter 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer. N-aryl succinimide benzoic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the arachidonic acid cascade.[11] N-aryl anthranilic acids, which are structurally related, also show significant anti-inflammatory effects.[12]

Mechanism of Action: COX/LOX Inhibition

Arachidonic acid is metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. Both prostaglandins and leukotrienes are potent inflammatory mediators. Certain β-ketoester derivatives of N-aryl succinimides have demonstrated significant dual inhibitory effects against both COX-2 and 5-LOX enzymes, which is a highly desirable therapeutic profile as it can offer broader anti-inflammatory coverage with potentially fewer side effects than selective COX-2 inhibitors.[11]

Data Presentation: Enzyme Inhibition

| Compound Class | Target Enzyme | Inhibition (%) | Reference |

| β-Ketoester of N-Aryl Succinimide | COX-2 | 83.67% | [11] |

| β-Ketoester of N-Aryl Succinimide | 5-LOX | 78.12% | [11] |

Chapter 4: Antimicrobial Applications

The rise of multidrug-resistant (MDR) bacteria poses a severe threat to global health. Research into new classes of antimicrobial agents is critical, and derivatives incorporating the benzoic acid scaffold have shown potent activity.[13]

Activity Against Resistant Pathogens

Derivatives of 4-oxoquinazolin-3(4H)-yl)benzoic acid have been synthesized and evaluated against the ESKAP pathogen panel.[13] Several of these compounds demonstrated selective and potent inhibitory activity against Staphylococcus aureus, including MDR clinical strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.25-0.5 µg/mL.[13] Importantly, lead compounds were found to be non-toxic to mammalian Vero cells, indicating a favorable selectivity index.[13] Other studies have highlighted the potential of benzoic acid derivatives as anti-biofilm agents against pathogens like Klebsiella pneumoniae, by targeting adhesin proteins required for biofilm formation.[14]

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| 4-oxoquinazolin-3(4H)-yl)benzoic acid deriv. | Staphylococcus aureus | 0.25 - 0.5 | [13] |

| N-acyl-α-amino acid deriv. | Gram-positive bacteria | > 500 (low activity) | [15] |

Experimental Protocol: MIC Determination by Broth Microdilution[3][15]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Vancomycin)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control directly in the 96-well plate using MHB. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]

Chapter 5: Emerging Therapeutic Areas

Beyond the major areas of cancer, inflammation, and infectious disease, the versatile N-aryl succinimide scaffold has shown promise in other therapeutic domains.

-

Neurodegenerative Disease: Succinimide derivatives have been investigated as multi-target agents for Alzheimer's disease.[16] They can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. Some derivatives exhibit outstanding inhibition, with IC₅₀ values in the low micromolar range against these enzymes, combined with antioxidant properties that can protect against oxidative stress, a key factor in neurodegeneration.[16]

-

Diabetes: Certain succinimide derivatives have shown prominent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a possible application in managing type 2 diabetes.[16]

-

Sickle Cell Disease (SCD): Benzoic acid derivatives have a long history of investigation as anti-sickling agents.[17][18] They are believed to work by interacting with hemoglobin and preventing the polymerization that leads to the characteristic sickling of red blood cells under low oxygen conditions.[17] The structure-activity relationship suggests that hydrophilic substituents on the phenyl ring are crucial for interacting with polar amino acid residues near the mutation site in sickle hemoglobin.[17]

Chapter 6: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds. For N-aryl succinimide benzoic acid derivatives, several key SAR trends have been observed.

-

Substitution on the N-Aryl Ring: The nature and position of substituents on the N-phenyl ring dramatically influence antiproliferative activity.[10]

-

Position: Substitutions at the 2-position (ortho) of the phenyl ring generally lead to improved activity compared to substitutions at the 3- or 4-positions.[10]

-

Electronic Effects: Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH), at the 2-position can significantly increase potency, often yielding activity comparable to or better than reference compounds.[10] Conversely, strong electron-withdrawing groups like a nitro (-NO₂) group at the same position can be detrimental to activity.[10]

-

Halogens: Halogen atoms (F, Cl, Br) at the 2-position typically confer moderate activity.[10]

-

-

The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor that can anchor the molecule in the active site of a target enzyme or receptor.[3] Its acidity and position relative to the rest of the molecule are critical for activity.

-

The Succinimide Ring: While the core ring provides a rigid scaffold, its stability is a key consideration, especially in applications like antibody-drug conjugates (ADCs), where premature ring-opening can lead to off-target toxicity.[19]

Conclusion and Future Outlook

N-aryl succinimide benzoic acid derivatives represent a versatile and highly adaptable class of compounds with a broad spectrum of therapeutic applications. The ability to systematically modify the N-aryl ring, the succinimide core, and the benzoic acid portion allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated efficacy of these compounds in preclinical models of cancer, inflammation, and infectious diseases validates them as a rich source for future drug discovery efforts. Future work will likely focus on multi-target drug design, leveraging the scaffold's ability to interact with diverse biological targets, and the development of derivatives with improved drug-like properties for clinical translation.

References

-

ResearchGate. (n.d.). Succinimide solo and mixed with benzoic acid formulations as novel substitutes for pesticides against sucking pests on Cucumis sativus L. in greenhouses. Retrieved from [Link]

-

KOLDAS, S., & GIRAY, E. S. (n.d.). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of succinimide derivatives 3 by the reaction of N‐arylbenzamidines 1 with succinic anhydride 2. Retrieved from [Link]

-

Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research. Retrieved from [Link]

-

Cieślak, M., et al. (n.d.). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules. Retrieved from [Link]

-

Jalal, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-Phase Synthesis of N-Aryl Succinimides. Retrieved from [Link]

-

MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

-

PubMed. (2019). Synthesis and biological evaluation of novel benzylidene-succinimide derivatives as noncytotoxic antiangiogenic inhibitors with anticolorectal cancer activity in vivo. Retrieved from [Link]

-

(n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Anti-Inflammatory Potentials of β-Ketoester Derivatives of N-Ary Succinimides: In Vitro, In Vivo, and Molecular Docking Studies. Retrieved from [Link]

-

IJARSCT. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

PubMed. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Retrieved from [Link]

-

ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

-

Semantic Scholar. (2023). Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Retrieved from [Link]

-

PubMed. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

Sources

- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel benzylidene-succinimide derivatives as noncytotoxic antiangiogenic inhibitors with anticolorectal cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 16. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iomcworld.com [iomcworld.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Stability Paradox: Maleimide vs. Succinimide Linkers in ADC Design

Executive Summary

In the high-stakes architecture of Antibody-Drug Conjugates (ADCs), the "linker" is not merely a bridge; it is a control switch for efficacy and toxicity.[] While the terms Maleimide and Succinimide are often used interchangeably in casual conversation, they represent distinct chemical entities with vastly different stability profiles in vivo.

This guide dissects the critical divergence between Maleimide-based conjugation (the kinetic standard) and Succinimide-based stabilization (the thermodynamic goal). We will analyze the Retro-Michael instability inherent to thiosuccinimide rings and detail the engineering strategies—specifically hydrolytic ring-opening —that transform a reversible, labile linkage into a stable, irreversible succinamic acid tether.

Part 1: Mechanistic Foundations

The Nomenclature Distinction

To navigate this topic with precision, we must first disambiguate the terminology used in drug design:

| Term | Chemical Identity | Role in Drug Design |

| Maleimide Linker | Cyclic unsaturated imide | Reagent: The electrophile that reacts with Cysteine thiols via Michael Addition.[2] |

| NHS-Succinimide | N-hydroxysuccinimide ester | Reagent: The electrophile that reacts with Lysine amines (non-specific conjugation). |

| Thiosuccinimide | Cyclic thioether (Ring-Closed) | Product: The immediate result of Maleimide-Cysteine conjugation. Kinetically formed, thermodynamically unstable. |

| Hydrolyzed Succinimide | Succinamic Acid (Ring-Opened) | Stabilized Product: The result of hydrolyzing the thiosuccinimide ring.[3][4] Irreversible and stable. |

Critical Insight: When literature discusses "Maleimide vs. Succinimide stability," it is almost invariably comparing the Thiosuccinimide Ring (Closed) against the Hydrolyzed Succinamic Acid (Open) .

The Pathway of Instability (Retro-Michael)

The standard maleimide-cysteine conjugation yields a thiosuccinimide ring . While formed rapidly, this ring is not inert. In the plasma environment (pH 7.4, 37°C), it undergoes a reversible Retro-Michael reaction , regenerating the free maleimide and the free thiol.

-

Consequence: The regenerated maleimide-drug payload is captured by Human Serum Albumin (HSA) (which has a free Cys34), leading to off-target toxicity and reduced tumor delivery.

The Pathway of Stabilization (Hydrolysis)

To prevent the Retro-Michael reaction, the thiosuccinimide ring must be opened via hydrolysis .[2][5] This converts the ring into a linear succinamic acid .

-

Benefit: The Retro-Michael reaction requires a cyclic transition state. Once the ring is opened, the reaction becomes chemically impossible. The drug is permanently locked onto the antibody.

Part 2: Visualizing the Competing Pathways

The following diagram illustrates the critical bifurcation point in ADC stability: the choice between reversible deconjugation (toxicity) and irreversible stabilization (efficacy).

Caption: The "Stability Fork": The Thiosuccinimide ring (Yellow) can either revert via Retro-Michael to cause toxicity (Red path) or hydrolyze to the stable Succinamic Acid form (Green path).[5]

Part 3: Comparative Stability Data

The shift from a closed thiosuccinimide ring to an open succinamic acid linker fundamentally alters the pharmacokinetics of the drug.

| Parameter | Thiosuccinimide (Ring-Closed) | Hydrolyzed Succinimide (Ring-Opened) | Impact |

| Linkage Type | Reversible Thioether | Irreversible Amide-Thioether | Safety |

| Plasma Half-Life ( | Variable (Days to Weeks)* | Stable (Indefinite) | Efficacy |

| Albumin Transfer | High (via Retro-Michael) | Negligible | Specificity |

| Manufacturing | Standard (pH 7.0) | Requires High pH or "Self-Hydrolyzing" design | CMC |

*Note: The rate of Retro-Michael instability depends heavily on the conjugation site (solvent accessibility). Highly exposed sites lose drug faster.

Part 4: Technical Protocols for Stabilization

To achieve the stable "Succinimide" (Open) form, you cannot rely on standard conjugation alone. You must employ one of two strategies: Post-Conjugation Hydrolysis or Self-Hydrolyzing Linkers .[3][4]

Protocol A: Post-Conjugation Hydrolysis (The "Brute Force" Method)

Use this for standard maleimide linkers (e.g., mc-val-cit-PABC-MMAE) when next-gen linkers are unavailable.

-

Conjugation: React mAb (reduced) with Maleimide-Drug (3-5 equivalents) at pH 7.0-7.4 for 1 hour.

-

Purification: Remove excess free drug via Tangential Flow Filtration (TFF) or desalting column.

-

Hydrolysis Induction:

-

Adjust buffer pH to 9.0 using Borate buffer (50 mM).

-

Incubate at 37°C for 12–24 hours .

-

Critical Control: Monitor aggregation via SEC-HPLC. High pH can induce antibody aggregation or deamidation.

-

-

Quenching: Lower pH to 6.0 with dilute acetic acid or histidine buffer.

-

Validation: Analyze via LC-MS. The hydrolyzed species will show a mass shift of +18 Da (addition of H2O) relative to the ring-closed form.

Protocol B: Self-Hydrolyzing Maleimides (The "Next-Gen" Method)

This utilizes linkers with a basic amino group (e.g., Diaminopropionic acid - DPR) adjacent to the maleimide.[3][6] The amine acts as an intramolecular base, catalyzing ring opening at neutral pH.[3]

-

Conjugation: React mAb with Self-Hydrolyzing Maleimide-Drug at pH 7.4 .

-

Incubation: Allow reaction to proceed for 1–2 hours at room temperature.

-

Purification: Standard TFF/desalting.

-

Validation: No high pH stress is required. LC-MS should confirm >95% hydrolysis (+18 Da species) immediately post-conjugation.

Part 5: Assessing Stability (The Thiol-Exchange Assay)

To verify if your linker system (Maleimide vs. Succinimide) is stable, you must perform a "stress test" using an external thiol sink.

Step-by-Step Protocol:

-

Preparation: Dilute ADC to 1 mg/mL in PBS (pH 7.4).

-

Challenge: Add N-acetylcysteine (NAC) or Glutathione (GSH) to a final concentration of 1 mM (approx. 100-fold molar excess).

-

Incubation: Incubate at 37°C.

-

Sampling: Take aliquots at T=0, 24h, 48h, and 96h.

-

Analysis (HIC-HPLC):

-

Inject samples onto a Hydrophobic Interaction Chromatography (HIC) column.

-

Ring-Closed (Unstable): You will see a decrease in DAR (Drug-Antibody Ratio) over time as the drug transfers to NAC/GSH.

-

Ring-Opened (Stable): The DAR profile will remain constant.

-

-

Analysis (LC-MS): Look for the appearance of Albumin-Drug adducts if performing this assay in serum.

References

-

Lyon, R. P., et al. (2014).[5] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[3][6] Nature Biotechnology, 32, 1059–1062. [Link]

-

Shen, B. Q., et al. (2012).[5] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. [Link]

-

Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy." Bioconjugate Chemistry, 25(10), 1871–1880. [Link]

-

Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. [Link]

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data, instead offering a holistic view grounded in fundamental chemical principles and field-proven experimental methodologies. We will explore the structural attributes of this compound that govern its solubility, and then provide detailed, validated protocols for the empirical determination of this crucial parameter. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in a research and development setting.

Physicochemical Properties and Predicted Solubility

An initial assessment of a compound's solubility can be derived from its molecular structure. This compound possesses key functional groups that dictate its behavior in various solvents: a carboxylic acid, an N-substituted succinimide, and an aromatic ring with a methyl group.

-

The Carboxylic Acid Moiety : This is the primary driver of pH-dependent aqueous solubility.[3][4] In acidic to neutral media (low pH), the carboxylic acid will be predominantly in its protonated, neutral form (-COOH), which is less polar and thus expected to have lower aqueous solubility.[5] As the pH increases above the pKa of the carboxylic acid (typically around 4-5 for benzoic acid derivatives), it will deprotonate to form the carboxylate anion (-COO⁻).[6][7] This charged species is significantly more polar and will exhibit much higher solubility in aqueous solutions due to favorable ion-dipole interactions with water.[5][7]

-

The Succinimide Ring : The two carbonyl groups in the succinimide ring introduce polarity and the potential for hydrogen bonding, which can contribute to solubility in polar solvents.

-

The Aromatic Ring and Methyl Group : The phenyl and methyl groups are nonpolar and hydrophobic, which will generally decrease aqueous solubility.[6][8] The overall solubility of the molecule is a balance between the hydrophilic character of the carboxylic acid and succinimide groups and the hydrophobic nature of the substituted aromatic ring.

Based on this structural analysis, we can predict the following general solubility profile:

-

Low solubility in nonpolar organic solvents like hexanes.

-

Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, which can solvate both the polar and nonpolar regions of the molecule.

-

Poor solubility in acidic aqueous solutions (pH < 4).

-

Significantly increased solubility in neutral to basic aqueous solutions (pH > 6) due to the ionization of the carboxylic acid.[3][5]

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate characterization. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[1][9]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[2][9] The shake-flask method is the gold standard for this determination.[10][11][12]

1. Preparation of Saturated Solution: a. Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials.[10] b. To each vial, add a known volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested, including:

- Phosphate-buffered saline (PBS) at pH 7.4

- Simulated Gastric Fluid (without enzymes, pH ~1.2)[13]

- Acetate buffer at pH 4.5[13]

- Phosphate buffer at pH 6.8[13]

- Water (deionized)

- Ethanol

- Dimethyl Sulfoxide (DMSO) c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials on an orbital shaker or use a magnetic stir bar in each vial. b. Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[11] This typically requires 24 to 72 hours.[9][13] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[13]

3. Phase Separation: a. After incubation, cease agitation and allow the vials to stand to let the excess solid settle. b. Carefully remove an aliquot of the supernatant without disturbing the solid material. c. Filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining undissolved particles.[10] Alternatively, high-speed centrifugation can be used to pellet the excess solid before taking the supernatant.[1]

4. Quantification: a. Prepare a series of dilutions of the clear filtrate in a suitable solvent (e.g., DMSO or a mobile phase component). b. Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] c. Prepare a calibration curve using known concentrations of this compound. d. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

5. Calculation of Solubility: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the solubility in units of µg/mL or µM.

| Solvent/Buffer System | pH | Temperature (°C) | Predicted Solubility (µg/mL) |

| Simulated Gastric Fluid | 1.2 | 37 | < 10 |

| Acetate Buffer | 4.5 | 37 | 10 - 50 |

| Phosphate Buffer | 6.8 | 37 | > 200 |

| Phosphate-Buffered Saline | 7.4 | 37 | > 250 |

| Deionized Water | ~7.0 | 25 | > 200 |

| Ethanol | N/A | 25 | 500 - 2000 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 50,000 |

Note: These values are hypothetical predictions based on chemical structure and are intended for illustrative purposes. Actual experimental data should be populated in this table.

Caption: Workflow of the shake-flask method for thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock solution is diluted into an aqueous buffer.[9][14] This method is high-throughput and reflects the potential for a compound to precipitate out of solution under non-equilibrium conditions, which is often relevant for in vitro biological assays.[1][15][16]

1. Preparation of Compound Stock: a. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

2. Plate Setup: a. In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations. b. Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to the wells of a clear-bottomed 96-well assay plate.

3. Dilution and Incubation: a. Rapidly add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (e.g., final DMSO concentration of 1-2%).[17] b. Mix the plate thoroughly. c. Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[15][17]

4. Measurement: a. Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[17] An increase in signal indicates the formation of a precipitate.

5. Data Analysis: a. Plot the turbidity/absorbance signal against the compound concentration. b. The kinetic solubility is defined as the concentration at which the signal begins to significantly increase above the baseline (the "cloud point").[11] This can be determined by identifying the concentration at which the signal surpasses a defined threshold (e.g., 1.5-fold above the DMSO-only control).[17]

Caption: Workflow of the turbidimetric method for kinetic solubility.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and their control is crucial for data quality.[18]

-

Temperature : The solubility of most solids increases with temperature.[19][20] Therefore, all incubations and measurements must be performed at a consistent, controlled temperature.

-

Time : For thermodynamic solubility, sufficient time must be allowed for the system to reach true equilibrium.[18] Insufficient incubation can lead to an underestimation of solubility.

-

Solid Form : The crystalline form (polymorph) of the compound can significantly impact its solubility. The most stable polymorph will have the lowest solubility.

-

Purity : Impurities can either increase or decrease the apparent solubility of a compound.[16]

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct functional groups. Its carboxylic acid moiety imparts a strong pH-dependent character to its aqueous solubility, a critical factor for its behavior in biological systems. This guide has provided a robust framework for both predicting and experimentally determining its solubility profile. By employing validated methodologies such as the shake-flask and turbidimetric assays, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, designing appropriate formulations for in vivo studies, and ultimately, advancing promising compounds through the drug development pipeline.

References

- Kinetic Solubility Assays Protocol. AxisPharm.

- Solubility. Chemistry Online @ UTSC.

- ADME Solubility Assay. BioDuro.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Solubility of Organic Compounds. Chemistry LibreTexts.

- Turbidimetric (Kinetic) Solubility Assay. Domainex.

- Why is the carboxylic acid soluble at high pH and not

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

- Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.

- Buffers for determination of equilibrium solubility.

- Thermodynamic Solubility Assay. Evotec.

- What factors affect solubility?

- Thermodynamic Solubility Assay. Domainex.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Factors Affecting Solubility. Chemistry LibreTexts.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.

- Tsinman, K., Tsinman, O., Jolfs, J., & Drelich, A. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 555-562.

- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Factors Affecting Solubility. Celina City Schools.

- How does pH affect water solubility of organic acids (or acids in general)? Reddit.

- Organic Chemistry Study Guide: Carboxylic Acids & Deriv

- Carboxylic Acid Structure and Chemistry: Part 2. Jack DeRuiter.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. brainly.com [brainly.com]

- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. celinaschools.org [celinaschools.org]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. raytor.com [raytor.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. who.int [who.int]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 20. chem.libretexts.org [chem.libretexts.org]

The Stability of N-Aryl Succinimides at Physiological pH: A Mechanistic and Methodological Review for Drug Development

An In-Depth Technical Guide:

As a Senior Application Scientist, the stability of chemical moieties under physiological conditions is a cornerstone of preclinical and clinical success. Among the vast landscape of heterocyclic compounds used in drug development, N-aryl succinimides hold a prominent position, particularly as critical components in linkers for Antibody-Drug Conjugates (ADCs).[1][2][3] Their perceived stability, however, is a nuanced subject that warrants a deep, mechanistic understanding. Premature degradation can lead to altered pharmacokinetics, loss of efficacy, and potential off-target toxicities.[1][4]

This guide provides a comprehensive exploration of the factors governing the stability of the N-aryl succinimide ring at physiological pH (~7.4). We will dissect the chemical pathways of degradation, elucidate the key structural and environmental influencers, and present robust, field-proven protocols for accurately assessing stability.

The Succinimide Ring: A Susceptible Scaffold

The primary route of degradation for N-aryl succinimides in aqueous environments is the hydrolytic cleavage of the five-membered imide ring. At physiological pH, this reaction is predominantly a base-catalyzed process, driven by the nucleophilic attack of a hydroxide ion (or, to a lesser extent, a water molecule) on one of the electrophilic carbonyl carbons of the imide.[5] This attack initiates a ring-opening cascade, ultimately yielding the corresponding N-arylsuccinamic acid, which introduces a new carboxylic acid moiety.[1][5]

The rate and extent of this hydrolysis are not uniform across all N-aryl succinimides; they are intricately linked to the electronic and steric nature of the aryl substituent and the surrounding microenvironment.

Caption: Base-catalyzed hydrolysis of an N-aryl succinimide.

Key Factors Governing Succinimide Ring Stability

Understanding the variables that influence the rate of hydrolysis is paramount for designing stable drug candidates or linkers. The choice of substituents and the local chemical environment can either fortify the succinimide ring or render it more susceptible to cleavage.

Electronic Effects of the Aryl Substituent

The electronic nature of the N-aryl group is a primary determinant of stability.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) on the aryl ring pull electron density away from the imide nitrogen. This inductive effect increases the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[4][6]

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or alkyl chains donate electron density to the ring system.[7] This reduces the partial positive charge on the carbonyl carbons, slowing down the rate of hydrolytic ring-opening and enhancing stability.

Steric Hindrance

Bulky substituents on the aryl ring, particularly in the ortho positions, can physically obstruct the approach of a nucleophile (hydroxide or water) to the carbonyl carbons. This steric shielding can significantly decrease the rate of hydrolysis, thereby increasing the half-life of the succinimide ring.

Local Microenvironment (pH and Temperature)

While our focus is physiological pH, it is crucial to recognize that the rate of hydrolysis is pH-dependent. The reaction is catalyzed by both acid and base, with the rate generally increasing at pH values moving away from neutrality.[5] In drug development, this is critical for understanding behavior in acidic cellular compartments like endosomes or lysosomes. Furthermore, as with most chemical reactions, elevated temperatures will increase the kinetic energy of the system and accelerate the rate of hydrolysis.[2][3]

Caption: Experimental workflow for HPLC-based stability assay.

For complex biologics like ADCs, hydrolysis introduces a new negative charge from the carboxylate group, altering the molecule's overall isoelectric point (pI). iCIEF is the authoritative method for resolving these charge variants.

-

Objective: To quantify the formation of ring-opened ADC species based on their change in pI. [2][3]* Procedure:

-

Stress Conditions: Incubate the ADC sample in a relevant buffer (e.g., pH 7.4) at a stress temperature (e.g., 37°C or 40°C) for a defined period (e.g., 48 hours). [3] 2. Sample Preparation: Dilute the stressed and control (t=0) ADC samples into a solution containing carrier ampholytes, urea (to maintain solubility), and pI markers.

-

Focusing: Load the samples into a capillary cartridge and apply a voltage. The proteins will migrate and focus at the point in the pH gradient that corresponds to their pI.

-

Detection: The focused protein bands are detected by a whole-column UV detector.

-

Analysis: The resulting electropherogram will show distinct peaks for the main, non-hydrolyzed ADC and more acidic variants corresponding to the ring-opened species. Integration of the peak areas allows for precise quantification of the degradation.

-

Conclusion and Future Outlook